4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
Description
Properties
Molecular Formula |
C10H16BNO3 |
|---|---|
Molecular Weight |
209.05 g/mol |
IUPAC Name |
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C10H16BNO3/c1-7-6-13-8(12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3 |
InChI Key |
BMXBEIRREVATHP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CO2)C |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Starting material: 4-Methyl-2-bromooxazole | The halogenated oxazole precursor is synthesized or procured, bearing a bromine substituent at the 2-position of the oxazole ring. |
| 2 | Bis(pinacolato)diboron (B2pin2), Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium carbonate), solvent (e.g., dioxane or DMF), inert atmosphere (N2 or Ar), heat (80-100°C) | The borylation reaction is carried out by stirring the mixture of 4-methyl-2-bromooxazole and bis(pinacolato)diboron in the presence of the palladium catalyst and base under inert atmosphere. The reaction temperature is maintained to promote efficient coupling. |
| 3 | Workup and purification | After completion, the reaction mixture is cooled, quenched, and purified typically by column chromatography or recrystallization to isolate the pure 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole. |
Reaction Mechanism Highlights
- Oxidative Addition: The palladium catalyst inserts into the C–Br bond of 4-methyl-2-bromooxazole.
- Transmetalation: The bis(pinacolato)diboron transfers the boronate moiety to the palladium center.
- Reductive Elimination: Formation of the C–B bond releases the product and regenerates the Pd(0) catalyst.
Industrial Scale Considerations
Industrial preparation follows the same fundamental chemistry but optimizes parameters for scale-up:
- Use of continuous flow reactors to enhance heat and mass transfer.
- Optimization of catalyst loading to reduce costs.
- Use of high-purity solvents and reagents to minimize by-products.
- Implementation of real-time monitoring (e.g., HPLC or GC) to track reaction progress.
Summary Table of Preparation Parameters
| Parameter | Typical Laboratory Conditions | Industrial Adaptations |
|---|---|---|
| Starting Material | 4-Methyl-2-bromooxazole | Same, with bulk procurement |
| Boron Source | Bis(pinacolato)diboron | Same, high purity |
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Pd catalysts optimized for turnover |
| Base | Potassium carbonate or sodium acetate | Same, with optimized equivalents |
| Solvent | Dioxane, DMF, or THF | High purity solvents, solvent recycling |
| Atmosphere | Nitrogen or argon | Inert gas purging systems |
| Temperature | 80–100 °C | Controlled heating with precise temperature control |
| Reaction Time | 12–24 hours | Reduced via continuous flow or microwave-assisted methods |
| Purification | Column chromatography, recrystallization | Crystallization, filtration, distillation |
Research and Literature Insights
- The palladium-catalyzed borylation of halogenated heterocycles like oxazoles is well documented in organometallic chemistry literature, with numerous studies optimizing catalyst systems and reaction conditions for maximal yield and purity.
- The unique combination of the oxazole ring and boronate ester makes this compound particularly valuable in medicinal chemistry for constructing complex molecules via Suzuki-Miyaura cross-coupling.
- Stability studies indicate that the pinacol boronate ester group remains intact under typical synthetic conditions but requires protection from hydrolysis during storage.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form the corresponding oxazole boronic acid.
Substitution Reactions: The oxazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Electrophiles: For substitution reactions on the oxazole ring.
Major Products Formed
Aryl or Vinyl Oxazoles: Formed through Suzuki-Miyaura cross-coupling.
Oxazole Boronic Acids: Formed through oxidation.
Substituted Oxazoles: Formed through electrophilic substitution.
Scientific Research Applications
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it a versatile reagent in organic synthesis. In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The reactivity and applications of boronate esters depend on their heterocyclic core, substituent positions, and electronic environments. Below is a comparative analysis of the target compound and its analogs:
| Compound Name | Heterocycle | Boronate Position | Key Substituents | Electronic Effects |
|---|---|---|---|---|
| 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (Target) | Oxazole | 2 | 4-Methyl | Electron-donating methyl enhances reactivity |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-oxazole (CAS 2710297-25-7) | Oxazole | 4 | None | Less steric hindrance, higher reactivity |
| 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | Isoxazole | 4 | 3,5-Dimethyl | Electron-withdrawing O reduces boronate lability |
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole | Oxazole | 5 | None | Positional isomer; electronic effects differ |
| 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (PN-3276) | Benzonitrile | 2 | 4-Methyl, benzonitrile | Nitrile group increases polarity and reactivity |
| 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine | Benzoxazine | 7 | Fused benzoxazine ring | Extended conjugation stabilizes boronate |
Reactivity in Cross-Coupling Reactions
- Target Compound : The 2-position boronate and 4-methyl group balance reactivity and steric protection, making it suitable for coupling with aryl halides .
- Isoxazole Analogs : Electron-withdrawing O in isoxazole reduces boronate lability but may slow coupling rates compared to oxazole derivatives .
- Trifluoroethyl-Substituted Oxazole (5-(4,4,5,5-Tetramethyl...)) : Strong electron-withdrawing effects from CF₃ reduce nucleophilicity, limiting coupling efficiency .
Physical and Chemical Properties
- Solubility : Methyl groups (target compound) improve solubility in organic solvents vs. polar substituents (e.g., nitriles) .
- Stability : Fused benzoxazine derivatives () exhibit enhanced thermal stability due to aromatic conjugation .
- Crystallinity : Isoxazole analogs crystallize in triclinic systems with planar molecular conformations, facilitating structural characterization .
Biological Activity
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C12H18BNO2
- Molecular Weight : 219.09 g/mol
- CAS Number : 1171891-31-8
- Chemical Structure : The structure features a dioxaborolane moiety which is known for its applications in organic synthesis and medicinal chemistry.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its anti-inflammatory properties and potential as a therapeutic agent.
Anti-inflammatory Activity
One study explored the compound's ability to modulate inflammatory responses in human cells. The results indicated that it significantly reduced the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammatory processes. The compound was shown to decrease lipopolysaccharide (LPS)-induced NF-κB activity in monocytes and vascular smooth muscle cells by approximately 60% at concentrations as low as 1 μM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies demonstrated that modifications to the dioxaborolane moiety could enhance biological activity. For instance, variations in substituents on the oxazole ring were found to influence the anti-inflammatory efficacy, with certain derivatives exhibiting up to 80% inhibition of pro-inflammatory cytokine release .
Case Study 1: In Vivo Efficacy
In a murine model of acute inflammation, administration of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole resulted in significant reductions in swelling and pain responses compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound .
Case Study 2: Comparative Analysis with Other Compounds
A comparative study was conducted with other boron-containing compounds known for their anti-inflammatory properties. The findings indicated that this compound exhibited superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a novel therapeutic agent for inflammatory diseases .
Research Findings Summary Table
Q & A
Q. Are there emerging applications in polymer chemistry for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
